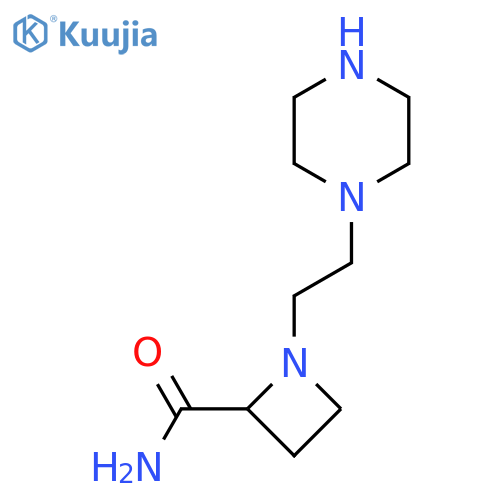Cas no 2171730-55-3 (1-2-(piperazin-1-yl)ethylazetidine-2-carboxamide)

2171730-55-3 structure
商品名:1-2-(piperazin-1-yl)ethylazetidine-2-carboxamide
1-2-(piperazin-1-yl)ethylazetidine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-2-(piperazin-1-yl)ethylazetidine-2-carboxamide
- EN300-1282291
- 1-[2-(piperazin-1-yl)ethyl]azetidine-2-carboxamide
- 2171730-55-3
-
- インチ: 1S/C10H20N4O/c11-10(15)9-1-4-14(9)8-7-13-5-2-12-3-6-13/h9,12H,1-8H2,(H2,11,15)
- InChIKey: UOBRVSZCXVEKRC-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CCN1CCN1CCNCC1)N
計算された属性
- せいみつぶんしりょう: 212.16371127g/mol
- どういたいしつりょう: 212.16371127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 61.6Ų
1-2-(piperazin-1-yl)ethylazetidine-2-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1282291-0.1g |
1-[2-(piperazin-1-yl)ethyl]azetidine-2-carboxamide |
2171730-55-3 | 0.1g |
$1244.0 | 2023-05-26 | ||
| Enamine | EN300-1282291-5.0g |
1-[2-(piperazin-1-yl)ethyl]azetidine-2-carboxamide |
2171730-55-3 | 5g |
$4102.0 | 2023-05-26 | ||
| Enamine | EN300-1282291-10.0g |
1-[2-(piperazin-1-yl)ethyl]azetidine-2-carboxamide |
2171730-55-3 | 10g |
$6082.0 | 2023-05-26 | ||
| Enamine | EN300-1282291-2.5g |
1-[2-(piperazin-1-yl)ethyl]azetidine-2-carboxamide |
2171730-55-3 | 2.5g |
$2771.0 | 2023-05-26 | ||
| Enamine | EN300-1282291-0.05g |
1-[2-(piperazin-1-yl)ethyl]azetidine-2-carboxamide |
2171730-55-3 | 0.05g |
$1188.0 | 2023-05-26 | ||
| Enamine | EN300-1282291-10000mg |
1-[2-(piperazin-1-yl)ethyl]azetidine-2-carboxamide |
2171730-55-3 | 10000mg |
$5159.0 | 2023-10-01 | ||
| Enamine | EN300-1282291-250mg |
1-[2-(piperazin-1-yl)ethyl]azetidine-2-carboxamide |
2171730-55-3 | 250mg |
$1104.0 | 2023-10-01 | ||
| Enamine | EN300-1282291-0.25g |
1-[2-(piperazin-1-yl)ethyl]azetidine-2-carboxamide |
2171730-55-3 | 0.25g |
$1300.0 | 2023-05-26 | ||
| Enamine | EN300-1282291-50mg |
1-[2-(piperazin-1-yl)ethyl]azetidine-2-carboxamide |
2171730-55-3 | 50mg |
$1008.0 | 2023-10-01 | ||
| Enamine | EN300-1282291-500mg |
1-[2-(piperazin-1-yl)ethyl]azetidine-2-carboxamide |
2171730-55-3 | 500mg |
$1152.0 | 2023-10-01 |
1-2-(piperazin-1-yl)ethylazetidine-2-carboxamide 関連文献
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
2171730-55-3 (1-2-(piperazin-1-yl)ethylazetidine-2-carboxamide) 関連製品
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
